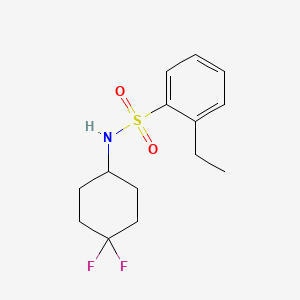

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide, also known as DFCX, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DFCX is a sulfonamide-based compound that has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and material science.

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Applications

Flame Retardants and Environmental Presence : Research has highlighted the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food. This study emphasizes the need for further research on the environmental fate, toxicity, and analytical methods for these compounds, indicating a broader concern about the persistence and impact of such chemicals in the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation of Environmental Contaminants : The ecology of anaerobic degraders of BTEX hydrocarbons in aquifers was reviewed, demonstrating the reliance on microbial processes for the degradation of contaminants like benzene, toluene, ethylbenzene, and xylene. This research points to the significance of understanding microbial communities in treating contaminated groundwater, which may extend to the degradation of various sulfonamide compounds (Lueders, 2016).

Water Treatment Technologies : Studies on the treatment technologies for aqueous perfluorooctanesulfonate (PFOS) and perfluorooctanoate (PFOA) provide insights into the removal methods for persistent organic pollutants from water sources. This indicates the potential for developing effective treatment strategies for sulfonamide compounds in environmental matrices (Espana, Mallavarapu, & Naidu, 2015).

Chemical Synthesis and Applications

Synthesis of Cyclic Compounds : The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide were discussed, highlighting the versatility and value of sulfonamide derivatives in organic synthesis and potential pharmaceutical applications (Kaneda, 2020).

Sulfonamide-Based Medicinal Chemistry : A comprehensive review on sulfonamide-based research over recent years was presented, emphasizing the wide medicinal applications and development value of sulfonamide derivatives. This review suggests the ongoing activity in exploiting sulfonamide compounds for diverse applications, beyond their classical antibacterial use (Shichao et al., 2016).

Wirkmechanismus

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide Compounds with similar structures have been found to target the family of poly (adp-ribose) polymerases (parps) .

Mode of Action

The mode of action of This compound It is suggested that the 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in parp-2 rather than parp-1 . This leads to an energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures have been found to affect dna replication and repair processes .

Result of Action

The molecular and cellular effects of This compound It is suggested that the compound’s action could lead to the suppression of dna repair through "parp trapping" .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO2S/c1-2-11-5-3-4-6-13(11)20(18,19)17-12-7-9-14(15,16)10-8-12/h3-6,12,17H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQBJCBFWFKYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)

![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)